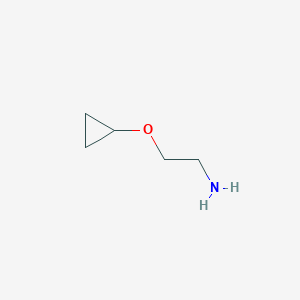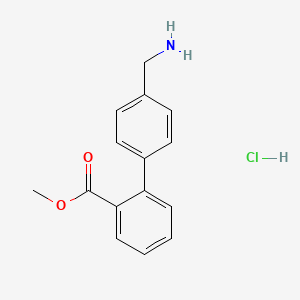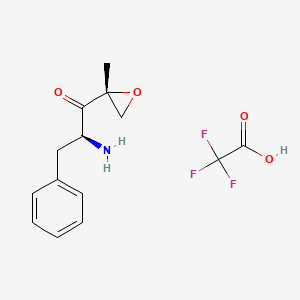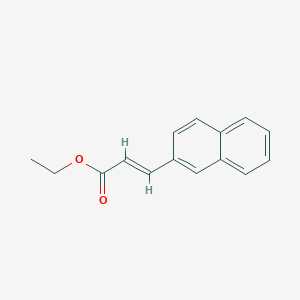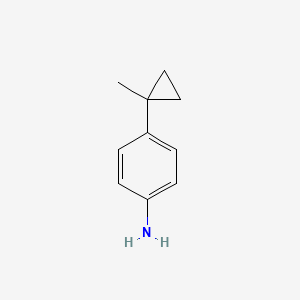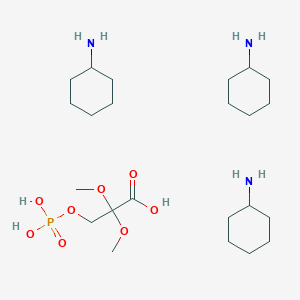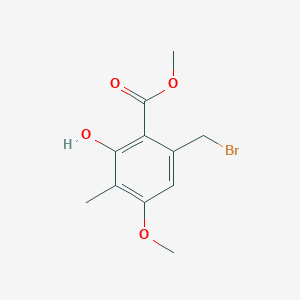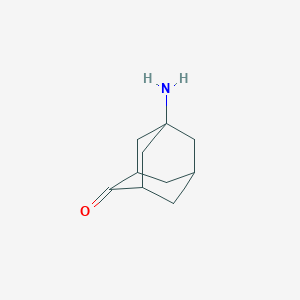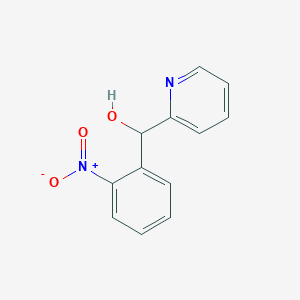
(2-Nitrophenyl)(pyridin-2-yl)methanol
Overview
Description
“(2-Nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H . This suggests a complex structure with multiple rings.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 230.22 .Scientific Research Applications
1. Catalysis and Solvolysis
Research by Belzile, Neverov, and Brown (2014) explored the solvolysis of ureas promoted by Cu(II) ion, which includes molecules like N-p-nitrophenyl-N',N'-bis(pyridin-2-ylmethyl) urea. This study highlights the role of Cu(II) ions in catalyzing the solvolysis process in various alcohols, emphasizing the potential of compounds related to (2-nitrophenyl)(pyridin-2-yl)methanol in catalysis and solvent interactions (Belzile, Neverov, & Brown, 2014).
2. Chemical Synthesis and Reduction Reactions
Giomi, Alfini, and Brandi (2011) studied (2-pyridyl)phenyl methanol as a hydrogen donor in the reduction of nitro aromatic compounds. This research emphasizes the role of such compounds in facilitating reduction reactions, a critical aspect of chemical synthesis (Giomi, Alfini, & Brandi, 2011).
3. Biochemical and Enzymatic Studies
Storz et al. (2014) have shown that (2-nitrophenyl)methanol derivatives can inhibit PqsD, an enzyme in Pseudomonas aeruginosa, providing insights into their potential use in biochemical and enzymatic studies, especially for antibacterial applications (Storz et al., 2014).
4. Organocatalysis
Ishihara, Niwa, and Kosugi (2008) investigated zwitterionic salts derived from 4-pyrrolidinopyridine (related to pyridin-2-yl)methanol as organocatalysts for transesterification reactions. This study shows the utility of these compounds in catalyzing significant chemical reactions, making them valuable in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Safety and Hazards
“(2-Nitrophenyl)(pyridin-2-yl)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-nitrophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJRZSMXOMQRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



